N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a sulfonyl group at the 1-position of the piperidine ring and an isopropyl-substituted phenyl group at the 4-position of the carboxamide moiety.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)17-4-6-19(7-5-17)23-22(25)18-12-14-24(15-13-18)29(26,27)21-10-8-20(28-3)9-11-21/h4-11,16,18H,12-15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJCJMRVZIYGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Ethyl Piperidine-4-carboxylate
Objective : Introduce the 4-methoxyphenylsulfonyl group to the piperidine nitrogen.
Procedure :
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Reagents :
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Ethyl piperidine-4-carboxylate (1.0 equiv)
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4-Methoxyphenylsulfonyl chloride (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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Anhydrous DMF (solvent)
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Conditions :
Mechanism :
The sulfonyl chloride reacts with the piperidine’s secondary amine, forming a sulfonamide bond. The base (K₂CO₃) neutralizes HCl byproduct, driving the reaction to completion.
Hydrolysis of Ethyl Ester to Carboxylic Acid
Objective : Convert ethyl 1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate to the corresponding carboxylic acid.
Procedure :
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Reagents :
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Ethyl ester intermediate (1.0 equiv)
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LiOH·H₂O (3.0 equiv)
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THF/H₂O (4:1 v/v)
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Conditions :
Mechanism :
Alkaline hydrolysis cleaves the ester to a carboxylic acid. LiOH provides nucleophilic hydroxide ions for acyl-oxygen cleavage.
Amide Coupling with 4-Isopropylaniline
Objective : Form the carboxamide bond between the piperidine-4-carboxylic acid and 4-isopropylaniline.
Procedure :
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Reagents :
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1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid (1.0 equiv)
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4-Isopropylaniline (1.2 equiv)
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EDCI (1.5 equiv), HOBt (1.5 equiv)
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Anhydrous acetonitrile
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Conditions :
Mechanism :
EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the aniline’s primary amine to form the amide.
Alternative Synthetic Routes
Direct Aminolysis of Piperidine Ester
Procedure :
React ethyl 1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate with excess 4-isopropylaniline in toluene at 110°C for 24 hours. This bypasses hydrolysis but requires high temperatures and yields ~65%.
Reductive Amination Approach
Procedure :
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Reduce piperidine-4-carboxaldehyde to 4-aminomethylpiperidine.
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Sulfonylate with 4-methoxyphenylsulfonyl chloride.
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Couple with 4-isopropylphenyl isocyanate.
Yield : 70–78% (lower due to side reactions).
Optimization and Challenges
Critical Parameters
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, sulfides.
Substitution: Halogenated derivatives, substituted piperidines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C22H28N2O4S
- Molecular Weight : 416.53 g/mol
- Structural Features : The compound consists of a piperidine core substituted with an isopropylphenyl group and a methoxyphenylsulfonyl moiety. These functional groups play a crucial role in its biological interactions.
Biological Activities
Preliminary studies indicate that N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exhibits several biological activities:
- Anticancer Potential : The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory properties. In vitro studies have indicated that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Antimicrobial Properties : Some derivatives of similar sulfonamide compounds have demonstrated efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks methoxy group |
| N-(2-Methoxyphenyl)-1-((3-chlorophenyl)sulfonyl)piperidine | Different substituents on phenolic groups | Chlorine substitution enhances lipophilicity |
| N-(3-Fluorophenyl)-1-(naphthalenesulfonyl)piperidine | Substituted naphthalene instead of phenol | Potentially increased aromatic interactions |
This table highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to other related compounds.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Tumor Growth Inhibition : In vivo experiments using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups.
- Safety and Toxicity Assessment : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
- Cell Line Studies : Various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) were treated with the compound, revealing significant cytotoxicity and promising results for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to bind to these targets with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-carboxamide derivatives are widely studied due to their structural versatility. Below is a detailed comparison of N-(4-isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide with analogous compounds, focusing on structural modifications, pharmacological activity, and physicochemical properties.
Structural Modifications and Bioactivity
Key Observations :
- Sulfonyl Group Variations : Replacing the 4-methoxyphenylsulfonyl group with a 3-fluorophenylsulfonyl (as in compound 4–9) enhances selectivity for pain-related targets but reduces metabolic stability due to increased electronegativity .
- Activity vs. AZD5363 : Unlike AZD5363, which incorporates a pyrrolopyrimidine scaffold for kinase inhibition, the target compound lacks this motif, suggesting divergent therapeutic applications .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s polar surface area (PSA) of ~90 Ų and 6 rotatable bonds align with Veber’s criteria for moderate oral bioavailability (PSA ≤ 140 Ų, ≤10 rotatable bonds) .
- Compound 4–9, with higher PSA and rotatable bonds, may exhibit lower permeability, consistent with its reduced yield (47–72%) in synthesis .
- AZD5363’s high molecular weight and PSA correlate with its low predicted bioavailability, necessitating formulation optimization for clinical use .
Research Findings and Pharmacological Implications
- The 4-methoxyphenylsulfonyl group may mimic endogenous sulfonamide-binding motifs in enzymes or receptors.
- Analog 4–9: Demonstrated multitarget inhibition of pain pathways, with IC₅₀ values in the nanomolar range for COX-2 and TRPV1, highlighting the impact of fluorinated sulfonyl groups on potency .
- HC030031 : Shows that small substituents (e.g., trifluoromethyl) on the phenyl ring enhance TRPV1 affinity, a strategy applicable to optimizing the target compound .
Biological Activity
N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, a synthetic compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53 g/mol, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with various biological systems, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound features a piperidine core substituted with an isopropylphenyl group and a methoxyphenylsulfonyl moiety. These functional groups are believed to influence its interactions within biological systems, particularly in receptor binding and enzyme inhibition. The structural diversity of this compound suggests various potential biological activities.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
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Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are significant targets in drug development for conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
- For instance, related compounds have shown strong inhibitory activity against AChE with IC50 values as low as 0.63 µM, indicating potential efficacy in neurodegenerative disease treatment .
- Antibacterial Activity :
- Antitumor Potential :
Case Studies
- Enzyme Inhibition :
- Antibacterial Screening :
- Antitumor Activity :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks methoxy group |
| N-(2-Methoxyphenyl)-1-((3-chlorophenyl)sulfonyl)piperidine | Different substituents on phenolic groups | Chlorine substitution enhances lipophilicity |
| N-(3-Fluorophenyl)-1-(naphthalenesulfonyl)piperidine | Substituted naphthalene instead of phenol | Potentially increased aromatic interactions |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Q. What are the key challenges in synthesizing N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, and how can they be mitigated?
Synthesis of this compound involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with substituted aromatic amines. Challenges include:
- Low yields due to steric hindrance from the isopropylphenyl group. Optimizing reaction stoichiometry (e.g., using excess sulfonyl chloride) and temperature control (60–80°C) can improve efficiency .
- Byproduct formation during sulfonylation. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) is critical .
- Characterization hurdles : Confirm structure using and NMR (e.g., piperidine protons at δ 2.5–3.5 ppm, sulfonyl group at δ 7.5–8.0 ppm) and elemental analysis (C, H, N, S) .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.8–7.8 ppm for methoxyphenyl/isopropylphenyl) and piperidine backbone signals (δ 1.5–3.5 ppm). NMR confirms carbonyl (δ ~170 ppm) and sulfonyl carbons (δ ~140 ppm) .
- IR Spectroscopy : Key peaks include sulfonyl S=O stretching (~1350 cm) and amide C=O (~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers design initial biological screening assays for this compound?
- Kinase inhibition assays : Test against Akt isoforms (due to structural similarity to AZD5363) using fluorescence polarization or ADP-Glo™ kinase assays .
- Cellular viability assays : Screen in cancer cell lines (e.g., breast cancer MDA-MB-231) with IC determination via MTT assays .
- Solubility and permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict oral bioavailability, guided by Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF) to enhance sulfonamide electrophilicity and target binding .
- Piperidine modifications : Introduce methyl groups at the 3-position to restrict ring flexibility, improving selectivity for kinases like Akt .
- Bioisosteric replacement : Substitute the isopropylphenyl group with bicyclic aromatics (e.g., naphthyl) to enhance hydrophobic interactions in binding pockets .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic stability : Test in hepatocyte microsomes to rule out rapid degradation masking true activity .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
